molecular formula C19H22N2O3 B4699720 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide

2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide

Cat. No. B4699720
M. Wt: 326.4 g/mol
InChI Key: XIWLHNPCLZHZPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide, also known as MPF, is a synthetic compound that has gained attention in the scientific community due to its potential use as a research tool.

Mechanism of Action

2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide acts as a competitive antagonist for the MC4R by binding to the receptor and preventing the binding of the endogenous ligand, α-melanocyte-stimulating hormone (α-MSH). This results in a decrease in the activation of the MC4R and a subsequent decrease in food intake and increase in energy expenditure.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide administration results in a significant decrease in food intake and body weight in rodents. It has also been shown to increase energy expenditure and improve glucose homeostasis. 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide has been suggested to have potential therapeutic effects for the treatment of obesity, diabetes, and other related disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide in lab experiments is its selectivity for the MC4R, which allows for more specific targeting of the receptor. However, one limitation is that 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide has a relatively short half-life, which may limit its efficacy in long-term studies.

Future Directions

Future research on 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide could focus on its potential therapeutic effects for the treatment of obesity and related disorders. Additionally, further studies could investigate the effects of long-term 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide administration and potential side effects. The development of more potent and selective MC4R antagonists could also be a future direction for research in this area.
In conclusion, 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide is a synthetic compound with potential use as a research tool for the study of the MC4R and its involvement in the regulation of food intake and energy expenditure. Its selective antagonism for the MC4R makes it a promising candidate for the treatment of obesity-related disorders. Further research is needed to fully understand the potential therapeutic effects of 2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide and to develop more potent and selective MC4R antagonists.

Scientific Research Applications

2-methyl-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}-3-furamide has been used in scientific research as a selective antagonist for the melanocortin-4 receptor (MC4R), which is involved in the regulation of food intake and energy expenditure. MC4R has been implicated in the development of obesity, making it a potential target for the treatment of obesity-related disorders.

properties

IUPAC Name

2-methyl-N-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14-17(10-13-24-14)19(23)20-16-7-4-15(5-8-16)6-9-18(22)21-11-2-3-12-21/h4-5,7-8,10,13H,2-3,6,9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWLHNPCLZHZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)CCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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